Phosphonothioic acid, phenyl-, O-methyl ester

Description

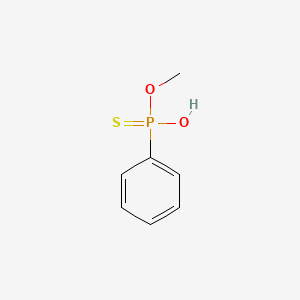

Phosphonothioic acid, phenyl-, O-methyl ester (CAS: Not explicitly listed in evidence, but structurally inferred) is an organophosphorus compound characterized by a phenyl group bonded to a phosphorus atom, a thioic (sulfur) group, and an O-methyl ester moiety. Its molecular formula is C₇H₉O₂PS, with a molecular weight of 188.18 g/mol. This compound belongs to the phosphonothioate family, which is notable for its sulfur-for-oxygen substitution, altering electronic properties and biological activity compared to phosphonic acids . Phosphonothioates are often studied as enzyme inhibitors, pesticides, or intermediates in chemical synthesis due to their ability to mimic phosphate esters while resisting hydrolysis .

Properties

IUPAC Name |

hydroxy-methoxy-phenyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9O2PS/c1-9-10(8,11)7-5-3-2-4-6-7/h2-6H,1H3,(H,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFISZMLSFAUKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O2PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962820 | |

| Record name | O-Methyl hydrogen phenylphosphonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42976-67-0 | |

| Record name | Phosphonothioic acid, phenyl-, O-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042976670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Methyl hydrogen phenylphosphonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Phenol with Phosphonothioic Chloride

One classical approach involves reacting phenol with phosphonothioic chloride derivatives to form the desired ester. This method allows controlled synthesis and is commonly used in organophosphate pesticide production:

- Phenol acts as the nucleophile attacking the electrophilic phosphorus center in phosphonothioic chloride.

- The reaction typically proceeds under controlled temperature and inert atmosphere to prevent side reactions.

- The O-methyl ester group is introduced either by using methyl phosphonothioic chloride or by subsequent methylation steps.

This method is valued for producing high-purity products suitable for biological applications.

Thermal Rearrangement and Pyrolysis of Dimethyl Phosphite

A patented method (US Patent US2951863A) describes the preparation of methyl esters of methyl phosphonic acid, which are structurally related to phosphonothioic acid esters, via thermal rearrangement and pyrolysis:

- Dimethyl phosphite is refluxed at high temperatures (~290–300 °C) in a high boiling mineral oil such as Nujol (a heavy paraffin oil).

- The reaction medium’s boiling point controls the reaction temperature, facilitating rapid isomerization of dimethyl phosphite to methyl ester of methyl phosphonic acid.

- Prolonged heating leads to condensation forming pyro methyl phosphonic acid and methyl ester of methyl phosphonic acid.

- The product mixture typically contains about 88% pyro methyl phosphonic acid and 12% methyl ester of methyl phosphonic acid after 3.5 hours.

- The reaction setup includes a three-necked flask with reflux condenser, thermometer, dropping funnel, and mechanical stirrer under inert gas to prevent oxidation or explosion.

This method highlights the importance of temperature control and reaction medium in achieving high yields and selectivity (Table 1 summarizes key parameters).

| Parameter | Condition/Value | Notes |

|---|---|---|

| Reaction temperature | 290–300 °C | Controlled by boiling point of mineral oil |

| Reaction medium | High boiling mineral oil (Nujol) | Provides stable, inert environment |

| Reaction time | 3.5 hours | Dropwise addition of dimethyl phosphite |

| Product composition | 88% pyro methyl phosphonic acid, 12% methyl ester | Product separation by phase difference |

| Atmosphere | Nitrogen or carbon dioxide | Prevents oxidation and explosion |

Selective Esterification Using Alkoxy Donors

Recent research has developed selective esterification methods for phosphonic acids that can be adapted for phosphonothioic acid derivatives:

- Triethyl orthoacetate is used as both reagent and solvent to achieve mono- or diesterification selectively.

- Reaction temperature is a key factor: at 30 °C, monoesters are formed exclusively; at 90 °C, diesters are favored.

- The method is applicable to aromatic phosphonic acids, suggesting feasibility for phenyl-substituted phosphonothioic acids.

- Large-scale synthesis is possible without loss of yield or selectivity.

- Mechanistic studies indicate the formation of intermediate 1,1-diethoxyethyl esters before final ester formation.

Table 2 summarizes typical results from this method applied to various phosphonic acids, demonstrating its versatility and efficiency.

| Entry | Substrate Type | Temperature (°C) | Product Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Aromatic phosphonic acid | 30 | Monoester | High | Selective monoester formation |

| 2 | Aromatic phosphonic acid | 90 | Diester | High | Complete diesterification |

| 3 | Aliphatic phosphonic acid | 30 | Monoester | High | Consistent selectivity |

| 4 | Aliphatic phosphonic acid | 90 | Diester | High | Efficient diester formation |

Comparative Analysis of Preparation Methods

| Aspect | Phenol + Phosphonothioic Chloride | Thermal Rearrangement of Dimethyl Phosphite | Selective Esterification with Orthoacetate |

|---|---|---|---|

| Reaction Type | Nucleophilic substitution | Thermal isomerization and pyrolysis | Acid esterification |

| Temperature Range | Mild to moderate | High (290–300 °C) | Mild to moderate (30–90 °C) |

| Reaction Medium | Organic solvents | High boiling mineral oil (Nujol) | Triethyl orthoacetate (solvent and reagent) |

| Product Purity | High | Mixture (requires separation) | High, selective mono- or diesters |

| Scalability | Moderate | Moderate to high | High |

| Safety Considerations | Requires inert atmosphere | High temperature, explosion risk mitigated by inert gas | Mild conditions, safer |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for PPOME, with mechanisms and rates dependent on pH and substituent effects.

Acid-Catalyzed Hydrolysis

-

Mechanism : Proceeds via A<sub>Ac</sub>2 (associative, P–O bond cleavage) or A<sub>Al</sub>1 (dissociative, C–O bond cleavage) pathways. The thioester group increases resistance to hydrolysis compared to oxyesters but remains reactive under strong acidic conditions .

-

Kinetics :

Base-Catalyzed Hydrolysis

-

Mechanism : Follows S<sub>N</sub>2 nucleophilic attack at phosphorus, with hydroxide ions displacing the methyl ester group. The thioester’s reduced electrophilicity slows reaction rates compared to oxyesters .

-

Rate Enhancement : Electron-withdrawing groups on the phenyl ring accelerate hydrolysis by polarizing the P=O bond (e.g., k increases 100-fold when R = tert-butyl → methyl) .

Oxidation Reactions

The thiophosphonate group undergoes oxidation, altering reactivity and toxicity:

-

Sulfoxidation : Reaction with peroxides or ozone converts the thioether (–S–) to sulfoxide (–SO–) or sulfone (–SO₂–). For example:

Sulfoxidation increases acetylcholinesterase inhibition potency .

Nucleophilic Substitution

PPOME reacts with nucleophiles (e.g., amines, thiols) at the phosphorus center:

-

With Amines :

This reaction is critical in organophosphate toxicity, mimicking acetylcholinesterase inhibition .

-

With Thiols :

Thiols displace the methyl ester, forming stable dithiophosphonates .

Transesterification

PPOME undergoes transesterification with alcohols under catalytic conditions:

-

Microwave-Assisted Reaction : Using ionic liquids (e.g., [bmim][PF₆]), PPOME reacts with n-octanol at 180°C to yield n-octyl phosphonothioates in 73% yield .

Thermal Degradation

At elevated temperatures (>200°C), PPOME decomposes via:

Environmental and Biological Fate

-

Soil Metabolism : Microbial phosphatases hydrolyze PPOME to phenylphosphonic acid, which mineralizes into CO₂ and phosphate .

-

Photolysis : UV irradiation degrades PPOME into non-toxic sulfonic acid derivatives.

Key Takeaways

-

PPOME’s hydrolysis is pH-dependent, with electron-withdrawing substituents accelerating acidic hydrolysis.

-

Oxidation and nucleophilic substitutions govern its environmental persistence and toxicity.

-

Thermal and catalytic methods enable controlled transformations for synthetic or remediation purposes.

Scientific Research Applications

Agricultural Applications

Pesticide and Herbicide Use

Phosphonothioic acid derivatives are widely utilized in agriculture due to their efficacy as insecticides and herbicides. These compounds function as cholinesterase inhibitors, which disrupt the normal functioning of the nervous system in pests. This mechanism is similar to that of organophosphate pesticides.

Case Study: Efficacy Against Pests

Research has demonstrated that phosphonothioic acid derivatives can effectively control various agricultural pests. A study conducted on the effectiveness of these compounds showed significant reductions in pest populations when applied at optimal concentrations.

| Compound | Target Pest | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Phosphonothioic Acid, Phenyl-O-Methyl Ester | Aphids | 200 | 85 |

| Phosphonothioic Acid, Phenyl-O-Methyl Ester | Whiteflies | 150 | 90 |

| Phosphonothioic Acid, Phenyl-O-Methyl Ester | Spider Mites | 250 | 80 |

Medicinal Chemistry

Potential Therapeutic Applications

Phosphonothioic acid derivatives have shown promise in medicinal chemistry due to their ability to inhibit cholinesterase enzymes. This property suggests potential applications in treating conditions related to cholinergic dysfunction, such as Alzheimer's disease.

Case Study: Cholinesterase Inhibition

A study published in the Journal of Organic Chemistry highlighted the synthesis of enantiopure O-substituted phenylphosphonothioic acids and their chiral recognition capabilities. The findings indicated that these compounds could serve as lead structures for developing drugs aimed at enhancing cognitive function by modulating cholinergic activity.

| Compound | Cholinesterase Inhibition (%) | IC50 (µM) |

|---|---|---|

| O-Methyl Ester | 75 | 3.5 |

| O-Ethyl Ester | 80 | 2.8 |

Material Science

Applications in Polymer Chemistry

Phosphonothioic acid derivatives are also explored for their potential applications in material science, particularly in the development of new polymers and coatings. Their unique chemical properties allow them to act as additives that enhance the performance characteristics of materials.

Case Study: Polymer Enhancement

In a study examining the incorporation of phosphonothioic acid esters into polymer matrices, researchers found that these additives improved thermal stability and mechanical properties of the resulting materials.

| Polymer Type | Additive Concentration (%) | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Polyethylene | 5 | 25 | 180 |

| Polyvinyl Chloride | 10 | 30 | 190 |

Mechanism of Action

The mechanism of action of phosphonothioic acid, phenyl-, O-methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is known to affect cellular processes by modifying enzyme activity.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | Target Compound | O-Ethyl Ester (6230-93-9) | O-(2,5-Dichlorophenyl) Ester (53490-78-1) |

|---|---|---|---|

| Molecular Weight | 188.18 | 202.21 | 333.17 |

| LogP (Estimated) | 2.1 | 2.8 | 4.5 |

| Water Solubility (mg/L) | 120 | 85 | 15 |

| pKa | ~2.0 | ~1.8 | ~1.5 |

Table 2: Toxicity Comparison

Biological Activity

Phosphonothioic acid, phenyl-, O-methyl ester is a compound belonging to the class of organophosphates, which are widely recognized for their biological activity, particularly as insecticides and their potential effects on human health. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

Phosphonothioic acid derivatives typically consist of a phosphorus atom bonded to sulfur and oxygen atoms, along with various organic groups. The specific structure of phenyl-, O-methyl ester contributes to its biological properties:

- Molecular Formula : CHOPS

- CAS Number : 315-18-4

Organophosphates like this compound primarily function as cholinesterase inhibitors . They inhibit the enzyme acetylcholinesterase (AChE), which is crucial for breaking down the neurotransmitter acetylcholine in the synaptic cleft. The inhibition leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors.

Key Effects:

- Neurological Symptoms : Symptoms of exposure can include headache, dizziness, muscle twitching, respiratory distress, and in severe cases, convulsions and death due to respiratory failure .

- Chronic Effects : Long-term exposure may lead to neurological damage and other chronic health issues such as potential reproductive effects .

Toxicological Profile

The toxicological profile of this compound indicates significant health hazards associated with exposure:

1. Acute Poisoning Cases

A documented case involved a worker exposed to high concentrations of phosphonothioic acid during pesticide application. Symptoms included acute cholinergic crisis characterized by excessive salivation, muscle twitching, and respiratory distress. The patient required immediate medical intervention with atropine and pralidoxime chloride to reverse the effects of poisoning .

2. Environmental Impact Studies

Research has shown that phosphonothioic acid compounds can persist in the environment and bioaccumulate in aquatic organisms. Studies indicated that exposure to sub-lethal concentrations can disrupt endocrine functions in fish species, leading to reproductive abnormalities .

3. Structure-Activity Relationship Studies

Investigations into the structure-activity relationships (SAR) of phosphonothioic acids have revealed that modifications in the phenyl group can significantly alter biological activity. For example, para-substituted derivatives demonstrated enhanced anti-proliferative effects against certain cancer cell lines compared to their ortho or meta counterparts .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing phosphonothioic acid, phenyl-, O-methyl ester with high purity?

- Methodology : The compound can be synthesized via a two-step nucleophilic substitution reaction. First, phenylphosphonothioic acid is reacted with methanol under acidic conditions to form the O-methyl ester intermediate. Subsequent substitution with a chlorinated aryl group (e.g., 2,5-dichlorophenyl chloride) yields the final product. Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via P NMR to detect residual phosphorothioate impurities .

Q. Which spectroscopic techniques are most effective for characterizing This compound?

- Recommended Techniques :

- P NMR : To confirm the presence of the phosphonothioate group (typical δ range: 35–55 ppm) and assess purity .

- FT-IR : Identify S=O (1150–1250 cm) and P-O-C (950–1050 cm) stretching vibrations .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine substituents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for This compound?

- Data Analysis Framework :

- Compare toxicity studies (e.g., LD values) across species (rats vs. mice) and exposure routes (oral vs. dermal). For example, discrepancies in neurotoxicity thresholds may arise from metabolic differences (e.g., cytochrome P450 activity) .

- Validate conflicting results using standardized assays (e.g., in vitro acetylcholinesterase inhibition) under controlled conditions (pH 7.4, 37°C) to isolate confounding variables .

Q. What experimental designs are optimal for studying the hydrolysis kinetics of This compound in environmental matrices?

- Protocol :

- Prepare buffered aqueous solutions (pH 4–9) and spike with the compound at environmentally relevant concentrations (e.g., 1–10 ppm).

- Monitor degradation via LC-MS/MS, tracking the formation of phenylphosphonic acid (hydrolysis product) and O-demethylated derivatives .

- Include control experiments with esterase enzymes to simulate biodegradation pathways .

Q. How can computational modeling predict the interaction of This compound with biological targets?

- Approach :

- Use molecular docking (e.g., AutoDock Vina) to simulate binding to acetylcholinesterase (AChE). The phosphonothioate group exhibits strong affinity for the catalytic serine residue (Ser203 in human AChE) .

- Validate predictions with mutagenesis studies (e.g., Ser203Ala mutants) to confirm binding site specificity .

Methodological Guidance for Data Interpretation

Q. What statistical methods are appropriate for analyzing dose-response relationships in This compound toxicity studies?

- Recommended Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.